molecular formula C27H35N6O8P B6693357 Remdesivir R-P isomer

Remdesivir R-P isomer

Cat. No.: B6693357
M. Wt: 602.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-QUGBOHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remdesivir R-P isomer is a stereoisomer of the antiviral prodrug remdesivir. Remdesivir is a monophosphate nucleoside analogue prodrug that has been widely studied and used for its antiviral properties, particularly against RNA viruses such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The R-P isomer of remdesivir is of particular interest due to its potential differential activity and pharmacokinetics compared to the S-P isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the R-P isomer of remdesivir involves a chemoenzymatic strategy. This method utilizes a stereoselective variant of the enzyme phosphotriesterase from Pseudomonas diminuta to facilitate the isolation of the pure R-P diastereomer of the chiral precursor. The process begins with the synthesis of the diastereomeric precursor, which is then subjected to enzymatic resolution to obtain the pure R-P isomer .

Industrial Production Methods

Industrial production of remdesivir, including its R-P isomer, typically involves large-scale chemical synthesis. The process includes protection, phosphoramidation, and deprotection steps. High stereoselectivity is achieved in the phosphorylated reaction, and the overall yield can be optimized to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Remdesivir R-P isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogues, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

Remdesivir R-P isomer has several scientific research applications:

Mechanism of Action

The mechanism of action of remdesivir R-P isomer involves its conversion to the active triphosphate form within the cell. This active metabolite inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral RNA replication. By incorporating into the viral RNA, the compound causes premature termination of RNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    GS-441524: A nucleoside analogue and the parent compound of remdesivir.

    Favipiravir: Another antiviral drug that targets RNA-dependent RNA polymerase.

    Molnupiravir: An antiviral drug with a similar mechanism of action.

Uniqueness

Remdesivir R-P isomer is unique due to its specific stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other isomers and similar compounds. Its high selectivity and potency against RNA viruses make it a valuable compound for antiviral research and drug development .

Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-QUGBOHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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